B1577987 Bombinin-like peptides 3

Bombinin-like peptides 3

Cat. No.: B1577987
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Biological Origin in Bombina orientalis

Bombinin-like peptide 3 (BLP-3) is a cationic antimicrobial peptide first isolated from the skin secretions of the Oriental fire-bellied toad, Bombina orientalis. This species, native to northeastern Asia, employs BLP-3 as part of its innate immune defense system to combat microbial pathogens in its aquatic and terrestrial habitats. The peptide was identified through a combination of molecular cloning of precursor-encoding complementary DNAs (cDNAs) and mass spectrometry techniques, which revealed its primary structure and post-translational modifications. BLP-3 belongs to the bombinin family of peptides, characterized by their amphipathic α-helical structures and broad-spectrum antimicrobial activity.

The discovery of BLP-3 built upon earlier work on bombinins, first described in the European yellow-bellied toad (Bombina variegata) in the 1970s. Unlike its hemolytic relatives (e.g., bombinin H), BLP-3 exhibits selective toxicity toward prokaryotic cells, making it a promising candidate for therapeutic development. Its 25-residue sequence (GIGAAILSAGKSALKGLAKGLAEHF) features a conserved C-terminal region critical for membrane interaction and a variable N-terminal domain that modulates specificity.

Taxonomical Classification of Source Organism

Bombina orientalis belongs to the family Bombinatoridae within the order Anura. This taxonomic group, commonly referred to as fire-bellied toads, comprises six recognized species distributed across Eurasia. Key distinguishing features of B. orientalis include:

Taxonomic Rank Classification
Kingdom Animalia
Phylum Chordata
Class Amphibia
Order Anura
Family Bombinatoridae
Genus Bombina
Species B. orientalis

Bombina orientalis inhabits mountain lakes, ponds, and temperate forests in Korea, northeastern China, and the Russian Far East. Its skin secretions, rich in bioactive peptides like BLP-3, are synthesized in granular glands regulated by the sympathetic nervous system. These peptides are released upon stress or injury, providing rapid defense against pathogens.

Historical Context of Amphibian Antimicrobial Peptide Research

The study of amphibian antimicrobial peptides (AMPs) began in earnest with the 1987 discovery of magainins in Xenopus laevis by Michael Zasloff. However, bombinins from Bombina species represent some of the earliest-described AMPs, with initial reports dating to the 1970s. These discoveries highlighted amphibians as rich sources of bioactive peptides, driven by their permeable skin and vulnerability to environmental pathogens.

BLP-3 emerged in the 1990s as part of efforts to characterize the diversity of bombinin-related peptides. Gibson et al. (1991) identified three bombinin-like peptides (BLP-1 to BLP-3) in B. orientalis, noting their enhanced antibacterial potency compared to magainins. Subsequent research revealed that BLP-3 is encoded by a precursor gene containing both bombinin and bombinin H sequences, reflecting an evolutionary adaptation to diversify defensive molecules.

Role in Innate Immune Defense Mechanisms

BLP-3 plays a critical role in the innate immunity of Bombina orientalis by disrupting microbial membranes through a multi-step mechanism. The peptide preferentially interacts with anionic phospholipids such as phosphatidylglycerol and cardiolipin, which are abundant in bacterial membranes. Nuclear magnetic resonance (NMR) and molecular dynamics (MD) simulations demonstrate that BLP-3 adopts an α-helical conformation upon membrane binding, enabling deep insertion into lipid bilayers. Key residues in the conserved 11–19 region (e.g., lysine) facilitate initial electrostatic interactions, followed by hydrophobic penetration that compromises membrane integrity.

This mechanism is highly effective against World Health Organization (WHO)-priority pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MICs) as low as 1.7 μM. Unlike many AMPs, BLP-3 exhibits negligible hemolytic activity at antimicrobial doses, underscoring its selectivity for prokaryotic cells. Its ability to inhibit biofilm formation further enhances its therapeutic potential.

The peptide’s production is dynamically regulated: exposure to bacterial lipopolysaccharides (LPS) upregulates transcription, while glucocorticoids suppress secretion, implicating neuroendocrine-immune crosstalk in its deployment. This regulatory flexibility allows B. orientalis to balance energy expenditure with pathogen defense in variable environments.

Properties

bioactivity

Antibacterial

sequence

GIGAAILSAGKSALKGLAKGLAEHF

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

BLP-3 exhibits significant antimicrobial activity against a range of pathogenic bacteria, including those identified by the World Health Organization as priority pathogens. The peptide selectively targets bacterial membranes, disrupting their integrity through a well-defined mechanism.

  • Mechanism of Action : BLP-3 interacts with bacterial membranes characterized by cardiolipin and phosphatidylglycerol head groups. This interaction leads to the formation of pores within the lipid bilayer, ultimately resulting in cell lysis . Studies utilizing nuclear magnetic resonance (NMR) and molecular dynamics simulations have elucidated the structural changes BLP-3 undergoes upon membrane insertion, highlighting its dual-step penetration process .
Pathogen Activity Mechanism
Staphylococcus aureusAntibacterialMembrane disruption via pore formation
Pseudomonas aeruginosaAntibacterialMembrane disruption via pore formation
NeisseriaAntibacterialMembrane disruption via pore formation

Therapeutic Applications in Cancer Treatment

Recent studies have explored the potential of BLP-3 and related peptides in cancer therapy. Research indicates that certain bombinin peptides exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

  • Selectivity Towards Cancer Cells : BLP-3 has shown promise in targeting non-small cell lung carcinoma (NSCLC) cells, demonstrating low hemolytic activity against human erythrocytes while effectively killing cancerous cells . This selectivity is attributed to differences in membrane composition between normal and cancer cells, which may enhance the peptide's efficacy against tumors.
  • Case Studies : In vitro experiments have demonstrated that bombinin H4, a variant closely related to BLP-3, exhibits significant cytotoxicity against NSCLC cell lines A549 and Calu-3 . Furthermore, the combination of bombinin peptides with other therapeutic agents could enhance their effectiveness, making them candidates for combination therapies.

Insights from Recent Research

Recent investigations into BLP-3 have provided deeper insights into its structure-function relationships and potential applications:

  • Electrophysiological Studies : Electrophysiological analyses have revealed the kinetics of pore formation induced by BLPs in model membranes. These studies suggest that isomerization plays a crucial role in enhancing antimicrobial activity by increasing peptide affinity for lipid membranes .
  • Molecular Dynamics Simulations : Simulations have confirmed that specific residues within BLP-3 are critical for its interaction with bacterial membranes. The role of lysine residues has been highlighted as essential for membrane penetration and disruption .

Comparison with Similar Compounds

Comparison with Similar Antimicrobial Peptides

Structural and Functional Comparison

The bombinin family comprises two major subgroups: bombinin-like peptides (BLPs) and bombinin H peptides . Below is a comparative analysis of BLP-3 with these subgroups and other structurally related AMPs:

Table 1: Structural and Functional Properties of BLP-3 and Related Peptides
Peptide Source Length (AA) Key Features Antimicrobial Activity Hemolytic Activity References
BLP-3 Bombina orientalis 24–27 Conserved C-terminal amidation; variable N-terminal; low hemolysis Broad-spectrum Low
Bombinin H Bombina variegata 17–20 Hydrophobic; D-alloisoleucine at position 2; high hemolysis Moderate High
Maximin 3 Bombina maxima 27 Sequence variations throughout; anti-HIV activity Broad-spectrum Moderate
Brevinin-2E Rana esculenta 33 Disulfide bridge at C-terminal; anti-Candida activity Gram-positive focus Low
Esculentin-1 Rana esculenta 46 Large size; inhibits Pseudomonas aeruginosa and fungi Broad-spectrum Moderate

Key Distinctions

BLP-3 vs. Bombinin H: Structure: BLP-3 has a longer sequence (24–27 residues) compared to bombinin H (17–20 residues). Bombinin H contains a D-amino acid residue (D-alloisoleucine) at position 2, enhancing its hydrophobicity . Activity: BLP-3 exhibits stronger antimicrobial activity with minimal hemolysis, while bombinin H shows moderate antimicrobial effects but significant hemolytic activity due to its hydrophobic nature .

BLP-3 vs. Maximin 3: Maximin 3, from Bombina maxima, shares structural homology with BLP-3 but has sequence variations across its entire length.

BLP-3 vs. Brevinin-2E and Esculentin-1: Brevinin-2E and esculentin-1 (from Rana esculenta) are larger peptides with disulfide bridges. Esculentin-1 has broader antifungal activity, including action against Candida albicans and Pseudomonas aeruginosa, whereas BLP-3 is more effective against Gram-negative bacteria .

Preparation Methods

Natural Extraction and Molecular Cloning

1.1 Specimen Collection and Secretion Harvesting

  • Amphibians such as Bombina orientalis or Xenopus species are maintained under controlled conditions until mature.
  • Skin secretions are collected by mild electrical stimulation or gentle physical methods, followed by lyophilization for preservation.
  • The lyophilized secretion is then dissolved in appropriate buffers (e.g., trifluoroacetic acid/water solutions) for further processing.

1.2 mRNA Isolation and cDNA Library Construction

  • Polyadenylated mRNA is extracted from the skin secretion samples using magnetic oligo-dT beads.
  • Reverse transcription generates cDNA, which is used to construct skin secretion-derived cDNA libraries.
  • Rapid amplification of cDNA ends (3’-RACE PCR) is employed to obtain full-length precursor-encoding sequences for bombinin and bombinin-like peptides.

1.3 Molecular Cloning and Sequence Analysis

  • Degenerate primers designed based on known bombinin sequences amplify target genes.
  • Cloned cDNAs reveal open-reading frames encoding prepro-bombinin peptides, including BLP-3.
  • Sequence analysis confirms the presence of conserved regions and predicts mature peptide sequences.

Chemical Synthesis of Bombinin-like Peptides 3

2.1 Solid-Phase Peptide Synthesis (SPPS)

  • BLP-3 and related peptides are chemically synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis techniques.
  • Automated peptide synthesizers (e.g., Tribute® Peptide Synthesizer) facilitate stepwise elongation of the peptide chain on resin supports.
  • Side-chain protecting groups are removed, and peptides are cleaved from the resin under acidic conditions.

2.2 Purification and Characterization

  • Crude peptides are purified by reverse-phase high-performance liquid chromatography (rp-HPLC) using C-18 or C-5 analytical columns.
  • Elution gradients typically involve trifluoroacetic acid/water and acetonitrile mixtures over extended periods (e.g., 240 minutes at 1 mL/min flow rate).
  • Purity and molecular mass are confirmed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and electrospray ionization mass spectrometry (ESI-MS).

Structural and Functional Characterization

3.1 Secondary Structure Analysis

  • Circular dichroism (CD) spectroscopy is used to assess α-helical content in membrane-mimicking environments (e.g., 50% trifluoroethanol solutions).
  • BLP-3 typically adopts well-defined α-helical conformations critical for antimicrobial activity.

3.2 Membrane Interaction Studies

  • Nuclear magnetic resonance (NMR), including liquid and solid-state NMR, elucidates peptide interactions with biomimetic membranes containing bacterial lipid components such as cardiolipin and phosphatidylglycerol.
  • Molecular dynamics (MD) simulations complement experimental data, revealing two-step membrane insertion mechanisms involving key lysine residues in BLP-3.

3.3 Electrophysiological Measurements

  • Planar lipid bilayer systems are employed to study pore formation and membrane disruption by BLP-3 and its isomers.
  • Electrophysiological recordings provide insights into pore size, kinetics, and peptide-membrane affinity.
  • Isomerization (e.g., incorporation of D-amino acids) can enhance antimicrobial activity by accelerating pore formation.

Summary Table of Preparation and Characterization Methods

Step Methodology/Technique Key Details and Findings References
Specimen Preparation Controlled vivarium rearing and skin secretion collection Lyophilization and buffer dissolution for peptide extraction
mRNA Isolation and Cloning Poly(A) mRNA extraction, 3’-RACE PCR, cDNA library construction Identification of bombinin precursor cDNAs encoding BLP-3
Peptide Synthesis Fmoc solid-phase peptide synthesis (SPPS) Automated synthesis, side-chain deprotection, cleavage
Purification Reverse-phase HPLC (C-18, C-5 columns) Gradient elution with TFA/water/acetonitrile, purity confirmation
Mass Spectrometry MALDI-TOF MS, ESI-MS Molecular mass verification of synthetic peptides
Secondary Structure Analysis Circular dichroism spectroscopy α-helical content determination in membrane-like solvents
Membrane Interaction Liquid and solid-state NMR, Molecular dynamics simulations Two-step membrane insertion, key lysine residue involvement
Electrophysiology Planar lipid bilayer system, current recordings Pore formation kinetics, enhanced activity with D-amino acid isomers

Research Findings and Implications

  • BLP-3 exhibits selective binding to bacterial membrane lipids, especially cardiolipin and phosphatidylglycerol, which underlies its antimicrobial specificity.
  • The peptide undergoes structural transitions upon membrane interaction, adopting α-helical conformations essential for membrane penetration and disruption.
  • Synthetic analogs incorporating D-amino acids demonstrate enhanced antimicrobial potency by facilitating faster pore formation in bacterial membranes.
  • Molecular cloning and chemical synthesis techniques enable the production of BLP-3 variants for detailed functional studies and therapeutic development.

Q & A

Q. What is the structural configuration of Bombinin-like peptide 3 (BLP-3), and how does it influence its antimicrobial activity?

BLP-3 is a 27-amino acid peptide derived from the skin secretions of Bombina orientalis (Asian fire-bellied toad) . Its α-helical structure, stabilized by hydrophobic residues, is critical for membrane disruption in microbial targets. Methodologically, structural analysis employs circular dichroism (CD) spectroscopy under membrane-mimetic conditions (e.g., SDS micelles) and nuclear magnetic resonance (NMR) in lipid bilayers to confirm helical propensity. Mutagenesis studies replacing key residues (e.g., glycine or proline substitutions) can further elucidate structure-activity relationships .

Q. From which organism is BLP-3 derived, and what are its known biological roles?

BLP-3 is isolated from Bombina orientalis and exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, fungi, and enveloped viruses. Its primary biological role is innate immune defense, targeting microbial membranes via pore formation. Researchers should validate activity using minimum inhibitory concentration (MIC) assays in standardized bacterial/fungal strains (e.g., E. coli ATCC 25922, C. albicans ATCC 90028) and hemolysis assays on mammalian erythrocytes to assess selectivity .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in synthetic BLP-3 for consistent experimental results?

Synthetic BLP-3 batches may vary in peptide content, solubility, and impurities due to differences in solid-phase synthesis or purification. To minimize variability:

  • Request HPLC and mass spectrometry (MS) purity reports (>95% purity threshold) from suppliers.
  • Conduct peptide content analysis via amino acid analysis (AAA) or UV-spectroscopy to quantify active peptide vs. counterions (e.g., TFA salts).
  • For cell-based assays, pre-test solubility in assay buffers (e.g., PBS with 0.01% DMSO) and include internal controls (e.g., a reference batch) in each experiment .

Q. What experimental strategies are recommended for elucidating the membrane interaction mechanisms of BLP-3?

Advanced methodologies include:

  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers mimicking microbial membranes (e.g., POPG:cardiolipin) to quantify BLP-3 binding kinetics.
  • Fluorescence Anisotropy : Label BLP-3 with FITC and monitor changes in membrane fluidity upon peptide insertion.
  • Cryo-Electron Microscopy (Cryo-EM) : Visualize pore formation in liposomes at near-atomic resolution .
  • Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model peptide-lipid interactions over microsecond timescales .

Q. How should contradictory data on the cytotoxic effects of BLP-3 on mammalian cells be analyzed and resolved?

Discrepancies in cytotoxicity may arise from differences in cell lines, assay conditions, or peptide aggregation. To resolve contradictions:

  • Standardize dose-response curves across multiple cell types (e.g., HEK293, HaCaT) using ATP-based viability assays (CellTiter-Glo®).
  • Perform confocal microscopy with propidium iodide to distinguish membrane permeabilization from apoptotic pathways.
  • Validate findings using orthogonal methods (e.g., lactate dehydrogenase (LDH) release assays) and control for endotoxin contamination via Limulus Amebocyte Lysate (LAL) testing .

Q. What computational approaches are effective for optimizing BLP-3 derivatives with enhanced selectivity?

Machine learning (ML)-guided peptide design can prioritize sequences with improved antimicrobial-to-cytotoxic ratios. Steps include:

  • Train ML models (e.g., random forests, neural networks) on existing BLP-3 activity data and physicochemical descriptors (e.g., hydrophobicity, charge).
  • Use active learning to iteratively test algorithm-predicted peptides in high-throughput MIC and hemolysis assays.
  • Incorporate molecular docking (AutoDock Vina) to predict interactions with microbial vs. mammalian membrane targets .

Q. How can researchers validate the in vivo efficacy of BLP-3 while minimizing off-target effects?

Preclinical studies require:

  • Infection Models : Use murine S. aureus skin infection models with topical BLP-3 application (1–5 mg/kg). Monitor bacterial load (CFU counts) and histopathology for inflammation.
  • Pharmacokinetics : Radiolabel BLP-3 with ^125I for biodistribution studies, focusing on renal clearance rates.
  • Toxicology : Assess acute toxicity via serum creatinine/BUN levels and chronic effects in 28-day repeated-dose studies .

Methodological Notes

  • Structural Analysis : Always include CD spectra in aqueous and membrane-like environments to confirm helical conformation .
  • Batch Consistency : Document synthesis protocols (e.g., Fmoc vs. Boc chemistry) and storage conditions (−20°C in lyophilized form) to ensure reproducibility .
  • Data Contradictions : Use Bland-Altman plots or Cohen’s kappa to statistically assess inter-study variability in cytotoxicity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.